Bismark Brown

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

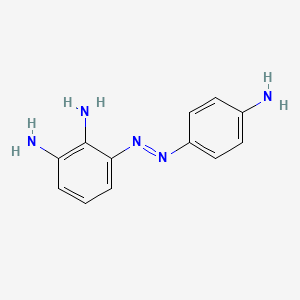

Structure

3D Structure

Properties

CAS No. |

80324-43-2 |

|---|---|

Molecular Formula |

C12H13N5 |

Molecular Weight |

227.27 g/mol |

IUPAC Name |

3-[(4-aminophenyl)diazenyl]benzene-1,2-diamine |

InChI |

InChI=1S/C12H13N5/c13-8-4-6-9(7-5-8)16-17-11-3-1-2-10(14)12(11)15/h1-7H,13-15H2 |

InChI Key |

LBBAKTMYSIFTBS-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C(=C1)N=NC2=CC=C(C=C2)N)N)N |

Canonical SMILES |

C1=CC(=C(C(=C1)N=NC2=CC=C(C=C2)N)N)N |

Related CAS |

10114-58-6 (di-hydrochloride) |

Synonyms |

Bismark Brown Bismark Brown, dihydrochloride C.I. 21000 |

Origin of Product |

United States |

Foundational & Exploratory

Bismarck Brown Stain in Histology: A Technical Guide

Bismarck Brown is a synthetic diazo dye historically significant and currently utilized in various histological and cytological staining procedures.[1][2] Comprised of a mixture of closely related azo compounds, it functions as a basic dye that binds to acidic or basophilic structures within tissues.[3] This guide provides an in-depth overview of the applications, protocols, and technical specifications of Bismarck Brown stain for researchers, scientists, and professionals in drug development.

Core Applications in Histology

Bismarck Brown Y is a versatile dye valued for its ability to stain specific cellular components, making it a useful tool in various diagnostic and research applications. Its primary uses include the staining of mast cells, acid mucins, and cartilage, as well as its role as a counterstain in several multi-stain procedures.

-

Mast Cell Staining : Bismarck Brown is a well-established and selective stain for the granules of mast cells, which stain an intense yellow-brown.[4][5] This makes it particularly useful for localizing and quantifying mast cells in tissues, an important aspect in studies of inflammation, allergy, and certain neoplasms.[4][6] The staining is stable and does not fade over time, offering an advantage over some other mast cell stains like toluidine blue.[4]

-

Acid Mucin Staining : The dye effectively stains acid mucins, rendering them a yellow or brown color.[1][5][7][8] Acid mucins are found in various tissues, including goblet cells of the intestine and respiratory tract, and in the matrix of cartilage.[7][9]

-

Cartilage and Bone : It is used to stain cartilage in bone specimens, aiding in the differentiation of tissue components during skeletal studies.[2][5]

-

Counterstaining : Bismarck Brown Y serves as a common counterstain, providing a contrasting background that helps the primary stain to stand out.[1]

Quantitative Data and Staining Parameters

The following table summarizes key quantitative parameters for the preparation and use of Bismarck Brown staining solutions as cited in the literature.

| Parameter | Value | Source |

| Stain Concentration | 0.5 g in 80 ml absolute ethanol and 20 ml 1% HCl | [4][10] |

| 1% solution in water or alcohol | [1][12] | |

| Staining Time | 30 minutes to 1.5 hours (for mast cells) | [4] |

| 2 hours (modified method for mast cells) | [6] | |

| Differentiation | 70% ethanol (briefly, multiple changes) | [4][6] |

| Primary Tissues/Cells | Mast cells, acid mucins, cartilage, goblet cells | [4][5][7][9] |

| Expected Result Color | Mast cell granules: Yellow-brown | [4] |

| Acid mucins: Yellow | [5][7][8][10] |

Experimental Protocols

Detailed methodologies for the application of Bismarck Brown stain are crucial for reproducible results. Below are protocols for standard and modified Bismarck Brown staining.

Protocol 1: Selective Staining of Mast Cells

This protocol is adapted from a method designed for the specific visualization and quantification of mast cells in formalin-fixed, paraffin-embedded tissues.[4]

Reagents:

-

Bismarck Brown Staining Solution:

-

Bismarck Brown Y: 0.5 g

-

Absolute Alcohol: 80 ml

-

1% Hydrochloric Acid (HCl): 20 ml

-

-

Xylene

-

Ethanol (Absolute, 96%, 70%)

-

Mounting Medium (e.g., Picolyte)

Procedure:

-

Deparaffinization and Rehydration: a. Deparaffinize sections in xylene. b. Rehydrate through descending grades of alcohol: absolute alcohol, 96% alcohol, and 70% alcohol.[4]

-

Staining: a. Immerse slides in the Bismarck Brown staining solution for 30 minutes to 1.5 hours.[4] Prolonged staining can intensify the color of the granules without harming the tissue.[4]

-

Differentiation: a. Differentiate briefly in three changes of 70% alcohol, for approximately 2 seconds each.[4]

-

Dehydration and Clearing: a. Dehydrate rapidly through 96% alcohol (2 seconds) and absolute alcohol (30 seconds).[4] b. Clear in xylene (1 second).[4]

-

Mounting: a. Mount with a suitable resinous mounting medium.[4]

Expected Results:

Protocol 2: Modified Bismarck Brown Staining with Hematoxylin Counterstain

This modified protocol incorporates a hematoxylin counterstain to improve the contrast and visualization of surrounding tissue structures, which is particularly useful for automated image analysis.[6][13]

Reagents:

-

Bismarck Brown Staining Solution (as per Protocol 1)

-

Mayer's Hematoxylin solution

-

Xylene

-

Ethanol (96%, 70%)

-

Acid-alcohol (for hematoxylin differentiation, if needed)

-

Scott's tap water substitute or running tap water (for blueing)

-

Mounting Medium (e.g., Entellan)

Procedure:

-

Deparaffinization and Rehydration: a. Deparaffinize sections with xylene and rehydrate to 70% ethanol.[6]

-

Bismarck Brown Staining: a. Immerse slides in the Bismarck Brown solution for 2 hours at room temperature.[6]

-

Differentiation: a. Differentiate briefly in three changes of 70% ethanol.[6]

-

Counterstaining: a. Transfer sections to a standard Mayer's hematoxylin solution for an appropriate time (e.g., 3-5 minutes, may require optimization).[6]

-

Blueing: a. "Blue" the hematoxylin in running tap water or a suitable blueing agent.[6]

-

Dehydration, Clearing, and Mounting: a. Dehydrate through ascending grades of alcohol. b. Clear in xylene and coverslip with a resinous medium.[6]

Expected Results:

-

Mast cell granules: Intensely brown[6]

-

Cell nuclei: Blue to violet[6]

-

Background: Provides superb contrast between mast cells and other tissue elements.[6]

Visualized Workflows

The following diagrams illustrate the experimental workflows for the described staining protocols.

References

- 1. dawnscientific.com [dawnscientific.com]

- 2. macschem.us [macschem.us]

- 3. biologicalstaincommission.org [biologicalstaincommission.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Bismarck brown Y - Wikipedia [en.wikipedia.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. chemicalworlds.com [chemicalworlds.com]

- 8. stainsfile.com [stainsfile.com]

- 9. dawnscientific.com [dawnscientific.com]

- 10. biognost.com [biognost.com]

- 11. Bismarck Brown Y, C.I. 21000 - Biognost [biognost.com]

- 12. benzmicroscope.com [benzmicroscope.com]

- 13. [PDF] Modified bismarck brown staining for demonstration of soft tissue mast cells | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to Bismarck Brown Y and Bismarck Brown R in Biological Staining

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of two closely related diazo dyes, Bismarck Brown Y and Bismarck Brown R, and their applications in biological staining. While both are used in histology and cytology, this document will delve into their individual properties, specific use cases, and available staining protocols. A comparative analysis is presented based on available data, highlighting the nuances of their application.

Introduction to Bismarck Brown Dyes

Bismarck Brown Y and Bismarck Brown R are basic azo dyes that have been in use since the 19th century. They are known for their utility in staining various cellular components, particularly acid mucins, mast cell granules, and cartilage.[1][2][3] Their brown coloration provides a distinct contrast in various staining procedures.

Bismarck Brown Y , also known as C.I. 21000 or Basic Brown 1, was one of the earliest azo dyes, first described in 1863. It is a mixture of closely related compounds and is synthesized from 1,3-phenylenediamine.

Bismarck Brown R , or C.I. 21010 (Basic Brown 4), is also a diazo dye with a slightly different chemical structure, which influences its staining characteristics.[4]

Physicochemical Properties

The fundamental differences in the chemical structures of Bismarck Brown Y and Bismarck Brown R account for any variations in their staining properties. A summary of their key physicochemical characteristics is provided in the table below.

| Property | Bismarck Brown Y | Bismarck Brown R |

| C.I. Number | 21000[5] | 21010[4] |

| Synonyms | Basic Brown 1, Manchester Brown, Phenylene Brown[5] | Basic Brown 4, Vesuvine[4] |

| Chemical Formula | C₁₈H₁₈N₈·2HCl[1] | C₂₁H₂₄N₈·2HCl |

| Molecular Weight | 419.31 g/mol [1] | 461.395 g/mol [4] |

| Appearance | Brown powder[2] | Dark brown solid[1] |

| Solubility (Aqueous) | 1.36%[5] | Very soluble |

| Solubility (Ethanol) | 1.36%[5] | Soluble |

| Absorption Maximum (λmax) | 457-463 nm[5] | 468 nm |

Applications in Biological Staining

Both dyes have found applications in various biological staining techniques, often with overlapping but sometimes distinct uses.

Bismarck Brown Y

Bismarck Brown Y is a metachromatic dye that stains acid mucins a yellow color.[5] It is also well-documented for its ability to stain mast cell granules brown and is used for staining cartilage in bone specimens.[1] It can be used for staining living cells.[1]

A significant application of Bismarck Brown Y is as a component in the Papanicolaou (Pap) stain, specifically in the Eosin Azure (EA) counterstains (such as EA-36, EA-50, and EA-65).[1][6] In this context, it contributes to the polychromatic staining that allows for the differentiation of various cell types in cytological smears.[6] It has also been used as a counterstain for Victoria blue R in the staining of acid-fast microorganisms.[1]

Bismarck Brown R

Bismarck Brown R is also utilized in histological and cytological staining. It is particularly noted for its use in a modified Coomassie blue staining procedure.[4] Like its "Y" counterpart, it is effective in staining mast cells.

Comparative Analysis: Y versus R

However, some inferences can be drawn:

-

Papanicolaou Staining: The literature consistently refers to Bismarck Brown Y as the variant used in EA formulations for the Pap stain.[1][6] Some modern formulations of the EA stain have even omitted Bismarck Brown altogether, suggesting its role may be subtle or can be compensated for by other components.[7]

-

Mast Cell Staining: Both dyes are effective for staining mast cells. Protocols often generically refer to "Bismarck Brown," but when specified, Bismarck Brown Y is frequently mentioned.[8] A modified protocol using "Bismarck Brown" with a hematoxylin counterstain has been shown to provide excellent contrast for mast cell granules.[9][10]

Without direct comparative studies, it is challenging to definitively state that one is superior to the other for a specific application. The subtle differences in their chemical structures may lead to slight variations in color intensity and affinity for certain tissues, but these differences do not appear to be significant enough to be widely documented.

Experimental Protocols

The following are detailed methodologies for key staining procedures involving Bismarck Brown.

Modified Bismarck Brown Staining for Mast Cells

This protocol enhances the visualization of mast cells by using a hematoxylin counterstain.[10]

Reagents:

-

Bismarck Brown Staining Solution:

-

Bismarck Brown (Y or R): 500 mg

-

96% Ethanol: 80 ml

-

1N HCl: 10 ml[10]

-

-

Mayer's Hematoxylin

-

70% Ethanol

-

Xylene

-

Resinous mounting medium (e.g., Entellan)

Procedure:

-

Deparaffinize tissue sections with xylene and rehydrate through graded alcohols to 70% ethanol.[10]

-

Immerse sections in the Bismarck Brown staining solution for 2 hours at room temperature.[10]

-

Differentiate briefly in three changes of 70% ethanol.[10]

-

Counterstain with Mayer's hematoxylin.[10]

-

"Blue" the sections in tap water.[10]

-

Dehydrate through graded alcohols, clear in xylene, and mount with a resinous medium.[10]

Expected Results:

Papanicolaou Staining (EA-50 Formulation)

Bismarck Brown Y is a component of the EA-50 solution used in the Pap stain.

EA-50 Solution Composition:

-

Eosin Y (certified): 0.23%

-

Bismarck Brown Y (certified): 0.05%

-

Fast Green FCF (certified): 0.08%

-

Phosphotungstic acid: 0.2%

-

Denatured alcohol

General Papanicolaou Staining Workflow:

This is a generalized workflow; specific timings may vary between laboratories.

-

Fixation of cytological smear.

-

Nuclear staining with hematoxylin.

-

Bluing.

-

Dehydration through graded alcohols.

-

Staining with OG-6.

-

Rinsing in alcohol.

-

Staining with EA-50 solution.

-

Dehydration, clearing, and mounting.

Visualizations

The following diagrams illustrate the workflows for the described staining protocols.

References

- 1. Nuances of the Papanicolaou stain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. macschem.us [macschem.us]

- 3. biognost.com [biognost.com]

- 4. mpbio.com [mpbio.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Evolution of Pap Stain | Biomedical Research and Therapy [bmrat.org]

- 7. Papanicolaou Stain EA, Series R - Epredia [epredia.com]

- 8. stainsfile.com [stainsfile.com]

- 9. [PDF] Modified bismarck brown staining for demonstration of soft tissue mast cells | Semantic Scholar [semanticscholar.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

The Core Mechanism of Bismarck Brown Staining on Mast Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bismarck Brown Y is a classic histological stain that has long been utilized for the selective visualization of mast cells in tissue sections. As a cationic diazo dye, its ability to impart a distinct yellow-brown color to mast cell granules makes it a valuable tool in various research and diagnostic applications, including allergy, immunology, and oncology. This technical guide provides a comprehensive overview of the core mechanism behind Bismarck Brown staining of mast cells, detailed experimental protocols, and quantitative data for effective implementation in the laboratory.

Core Mechanism of Action

The selective staining of mast cells by Bismarck Brown Y is predicated on a fundamental electrostatic interaction between the cationic dye molecules and the anionic components densely packed within the mast cell's characteristic granules.

Chemical Properties of Bismarck Brown Y: Bismarck Brown Y is a basic azo dye with a positive charge at a low pH. Its chemical formula is C₁₈H₁₈N₈·2HCl. The molecule contains multiple amine groups that become protonated in acidic solutions, conferring a net positive charge to the dye molecule.

Mast Cell Granule Composition: Mast cell granules are rich in highly sulfated proteoglycans, most notably heparin. Heparin is a glycosaminoglycan (GAG) polymer characterized by a high density of negatively charged sulfate and carboxyl groups. This polyanionic nature makes the mast cell granules a prime target for cationic dyes.

The Staining Mechanism: The staining process is a straightforward acid-base reaction. In an acidic staining solution, the Bismarck Brown Y molecules are positively charged, while the sulfate and carboxyl groups of heparin and other acid mucopolysaccharides within the mast cell granules are negatively charged. This charge difference leads to a strong electrostatic attraction, resulting in the binding of the Bismarck Brown Y dye to the granules. The accumulation of the dye within these granules renders them visible as distinct yellow-brown structures under a light microscope. The acidic environment is crucial as it ensures the protonation of the dye and prevents the staining of less acidic tissue components, thereby enhancing the selectivity for mast cells.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the successful application of Bismarck Brown Y staining for mast cells.

| Parameter | Value/Range | Notes |

| Bismarck Brown Y Concentration | 0.5% (w/v) | A commonly cited concentration for effective staining. |

| Solvent | 80% Ethanol | Provides good solubility for the dye. |

| Acidification | 1% Hydrochloric Acid (HCl) | Crucial for ensuring the cationic nature of the dye and selective staining. The final solution typically has a pH between 2.0 and 4.0.[1] |

| Staining Time | 30 minutes to 2 hours | Shorter times can yield good results, while longer incubation can intensify the granular color.[2] |

| Differentiation | 70% Ethanol | A brief rinse helps to remove excess stain and reduce background. |

| Counterstain | Harris or Mayer's Hematoxylin | Used to visualize cell nuclei, providing better tissue context. |

Experimental Protocols

This section provides a detailed, consolidated protocol for Bismarck Brown Y staining of mast cells in paraffin-embedded tissue sections, with an optional hematoxylin counterstain.

Reagent Preparation

-

Bismarck Brown Y Staining Solution (0.5%):

-

1% Acid Alcohol:

-

Mix 1 mL of concentrated hydrochloric acid with 99 mL of 70% ethanol.

-

-

Hematoxylin Solution (e.g., Mayer's or Harris'):

-

Use a commercially available solution or prepare according to standard histological procedures.

-

-

Bluing Solution (e.g., Scott's Tap Water Substitute or 0.2% Ammonia Water):

-

Prepare according to standard histological procedures.

-

Staining Procedure

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Rehydrate through a graded series of ethanol: two changes of 100% ethanol for 3 minutes each, 95% ethanol for 2 minutes, and 70% ethanol for 2 minutes.[2]

-

Rinse briefly in distilled water.

-

-

Bismarck Brown Staining:

-

Immerse the slides in the 0.5% Bismarck Brown Y staining solution for 30 minutes to 2 hours at room temperature.[2]

-

-

Differentiation:

-

Briefly rinse the slides in three changes of 70% ethanol to remove excess stain.[2]

-

-

Washing:

-

Wash the slides in running tap water for 5 minutes.

-

-

Counterstaining (Optional):

-

Immerse the slides in Mayer's or Harris' hematoxylin solution for 3-5 minutes.

-

Wash in running tap water for 5 minutes.

-

Differentiate briefly in 1% acid alcohol (10-30 seconds).

-

Wash again in running tap water for 1 minute.

-

"Blue" the sections in a suitable bluing solution for 30 seconds to 1 minute.[4]

-

Wash in running tap water for 5 minutes.

-

-

Dehydration and Mounting:

-

Dehydrate the sections through a graded series of ethanol: 95% ethanol for 2 minutes, followed by two changes of 100% ethanol for 3 minutes each.

-

Clear in two changes of xylene for 5 minutes each.

-

Mount with a resinous mounting medium.

-

Expected Results

-

Mast Cell Granules: Yellow-brown[5]

-

Nuclei (with counterstain): Blue[6]

-

Background: Pale yellow or colorless

Visualizations

Staining Mechanism and Workflow

Caption: Experimental workflow for Bismarck Brown staining of mast cells.

Molecular Interaction

Caption: Electrostatic interaction between Bismarck Brown Y and heparin.

References

history and discovery of Bismarck Brown in microscopy

An In-depth Technical Guide to Bismarck Brown in Microscopy

Introduction

Bismarck brown Y is a diazo dye, notable for being one of the earliest synthetically produced azo dyes.[1] Since its discovery, it has been a versatile tool in histology and cytology, valued for its ability to stain various cellular components, including acid mucins, mast cell granules, and cartilage.[1][2] This guide provides a comprehensive overview of the history, chemical properties, and microscopic applications of Bismarck brown, with a focus on experimental protocols and quantitative data relevant to researchers, scientists, and professionals in drug development.

History and Discovery

Bismarck brown was first described in 1863 by the German chemist Carl Alexander von Martius.[1][2] It was one of the first azo dyes to be synthesized and was named in honor of the German chancellor, Otto von Bismarck.[1] Its initial applications were in the textile industry, but its utility as a biological stain was soon recognized.[3][4] Early microscopists in the 1870s began using it to stain microorganisms, and it was later adopted by Weigert in 1878 as a nuclear stain.[5][6] Hans Christian Gram also used Bismarck brown as a counterstain in his original 1884 formulation of the Gram stain.[6][7]

Chemical Properties and Synthesis

Bismarck brown Y (also known as C.I. 21000, Basic Brown 1, Manchester brown, or Vesuvine) is a mixture of closely related diazo compounds.[1][2] It is a basic dye with cationic properties, allowing it to bind to acidic (basophilic) structures within cells.[8]

Synthesis

The synthesis of Bismarck brown is a relatively straightforward process involving a diazo coupling reaction. The precursor, 1,3-phenylenediamine, serves as the source for both the diazonium cation and the coupling partner.[1][9] The process is thought to begin with the double diazotization of one molecule of 1,3-phenylenediamine, which then reacts with two additional molecules of 1,3-phenylenediamine to form the final dye complex.[1][2] The resulting commercial dye is often a mixture of oligomers that may contain three or more diazo groups.[2]

Caption: A simplified workflow of the synthesis of Bismarck brown Y dye.

Applications in Microscopy

Bismarck brown Y is a metachromatic dye used for a variety of staining applications in histology and cytology.[10][11][12] It is particularly effective for staining acidic, anionic structures.

-

Mast Cells : It is a selective stain for mast cell granules, which stain an intense yellow-brown or brown.[13][14][15] This makes it a viable alternative to toluidine blue for mast cell visualization and counting.[14]

-

Mucins : The dye stains acidic mucins a distinct yellow color.[1][10] It is effective for both water-stable and more labile mucoproteins, especially when used in alcoholic solutions.[5][16]

-

Cartilage : It is used to stain cartilage in bone specimens, binding to the acidic proteoglycans in the cartilage matrix.[1][2][17]

-

Counterstain : Historically and currently, it serves as an effective counterstain. It can be used with Victoria blue R for acid-fast microorganisms and was part of the original Gram stain.[1][2][7] It is also a component of the Papanicolaou stain (EA solutions), used in cytological smears for cancer diagnosis.[1][18][19]

-

Vital Staining : Bismarck brown can be used with live cells.[1]

Caption: Key applications and targets of Bismarck brown Y in microscopy.

Data Presentation

Quantitative data for Bismarck brown Y is summarized below.

Table 1: Physicochemical Properties of Bismarck Brown Y

| Property | Value | Source(s) |

|---|---|---|

| C.I. Number | 21000 | [1][2][10] |

| Chemical Formula | C₁₈H₁₈N₈·2HCl | [1][2] |

| Molar Mass | 419.31 g/mol | [1][10] |

| Absorption Max (λmax) | 457 nm, 463 nm | [2][10] |

| Appearance | Brown to brownish-black powder | [2][17] |

| Solubility (Water) | 1.36% | [10] |

| Solubility (Ethanol) | 1.36% | [10] |

| pH (in solution) | 2.0 - 4.0 |[2] |

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are key protocols for the application of Bismarck brown.

Protocol for Staining Mast Cells (Spatz, 1960)

This protocol is optimized for the selective staining of mast cells in formalin-fixed, paraffin-embedded tissues.[13]

Reagents:

-

Bismarck Brown Staining Solution:

-

Bismarck brown stain: 0.5 g

-

Absolute alcohol: 80 ml

-

1% HCl (aqueous): 20 ml

-

Procedure:

-

Deparaffinize tissue sections in xylene and rehydrate through a graded series of alcohols (absolute, 96%, 70%) to water.

-

Stain sections in the Bismarck brown solution for 30 minutes to 1.5 hours. Prolonged staining can intensify the color without harming the tissue.[13]

-

Differentiate rapidly by dipping the slide two or three times in 70% alcohol (approx. 2 seconds per dip).[13]

-

Dehydrate quickly through 96% alcohol and absolute alcohol.

-

Clear in xylene.

-

Mount with a suitable mounting medium like Picolyte.[13]

Expected Results:

-

Mast cell granules: Clear yellow-brown[13]

Protocol for Staining Mucoproteins (Leach, 1947)

This method is designed for water-stable mucoproteins and uses a ferric chloride-acidified alcoholic solution.[5]

Reagents:

-

Bismarck Brown Staining Solution:

-

Bismarck brown: 1.5 g

-

70% alcohol: 100 ml

-

Ferric chloride: 0.5 g

-

Note: Dissolve, let stand overnight, and filter before use.[5]

-

-

Acid Alcohol

-

Weigert's Hematoxylin (for counterstaining)

Procedure:

-

Fix, dehydrate, embed, section, and mount tissues using standard techniques.

-

Bring sections down to water.

-

Rinse in acid alcohol for 2 minutes.[5]

-

Stain in the Bismarck brown solution for 30 minutes to 12 hours.[5]

-

Rinse in 70% alcohol.

-

Counterstain with Weigert's hematoxylin if desired.[5]

-

Place in tap water until blue (if counterstained).

-

Dehydrate, clear, and mount.

Expected Results:

Caption: A generalized workflow for staining paraffin-embedded sections.

Conclusion

Bismarck brown Y remains a relevant and valuable stain in modern microscopy over 150 years after its discovery. Its utility in selectively staining mast cells, mucins, and cartilage, combined with its role as a component in routine diagnostic procedures like the Papanicolaou stain, ensures its continued use. The straightforward synthesis and robust staining protocols make it an accessible tool for researchers in histology, pathology, and related fields. Understanding its historical development, chemical basis, and established methodologies allows for its effective application in both research and diagnostics.

References

- 1. Bismarck brown Y - Wikipedia [en.wikipedia.org]

- 2. macschem.us [macschem.us]

- 3. cameo.mfa.org [cameo.mfa.org]

- 4. Bismarck Brown Manufacturers in India | High-Quality Dyes [navjivangroup.co.in]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Gram stain - Wikipedia [en.wikipedia.org]

- 8. biologicalstaincommission.org [biologicalstaincommission.org]

- 9. brainly.in [brainly.in]

- 10. stainsfile.com [stainsfile.com]

- 11. Bismarck Brown Y, C.I. 21000 - Biognost [biognost.com]

- 12. biognost.com [biognost.com]

- 13. academic.oup.com [academic.oup.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Bismarck brown as a selective stain for mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. dawnscientific.com [dawnscientific.com]

- 18. Evolution of Pap Stain | Biomedical Research and Therapy [bmrat.org]

- 19. chemicalworlds.com [chemicalworlds.com]

A Technical Guide to Bismarck Brown: Staining Principles, Binding Affinity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bismarck Brown is a classic diazo dye, first described in 1863, that remains a valuable tool in histology and cytology.[1] As a cationic (basic) dye, its utility stems from its affinity for acidic, or anionic, components within tissues.[2][3] It is particularly renowned for its ability to vividly stain mast cell granules, mucins, and cartilage, rendering it a simple and effective method for identifying these structures in both fixed and living cells.[1][4][5] This guide provides an in-depth exploration of the core principles governing Bismarck Brown staining, its binding characteristics, and detailed protocols for its practical application.

Core Principle of Staining

The fundamental principle of Bismarck Brown staining is a straightforward electrostatic interaction. The dye exists as a positively charged cation in solution. This cation is electrostatically attracted to and forms stable, visible complexes with negatively charged (anionic) macromolecules within the cellular and extracellular environment.

Key anionic targets for Bismarck Brown include:

-

Acid Mucopolysaccharides (Glycosaminoglycans - GAGs): Molecules such as heparin and chondroitin sulfate are rich in negatively charged sulfate and carboxyl groups. This high density of negative charges makes tissues rich in GAGs, like mast cell granules (heparin) and cartilage matrix (chondroitin sulfate), stain intensely with Bismarck Brown.[6]

-

Acid Mucins: Epithelial mucins, particularly acid mucins, are glycoproteins that contain sialic acid residues, which confer a negative charge and thus exhibit a strong affinity for the dye.[4][7][8] This makes Bismarck Brown an excellent stain for visualizing goblet cells.[5]

-

Nucleic Acids (DNA/RNA): The phosphate backbone of DNA and RNA is inherently anionic, allowing Bismarck Brown to function as a nuclear stain, though it is less specific than hematoxylin.[3][9]

The intensity of the staining is influenced by factors such as the pH of the staining solution and the concentration of the dye. The stain is considered relatively permanent and does not readily diffuse in aqueous mounting mediums.[9]

Caption: The electrostatic binding principle of cationic Bismarck Brown dye to anionic biomolecules.

Binding Affinity

Quantitative binding affinity data for Bismarck Brown, such as dissociation constants (Kd), are not extensively documented in the literature. However, its relative affinity for various biological structures can be inferred from decades of histological use. The dye demonstrates a strong preference for structures with a high density of sulfate and carboxyl groups.

| Target Structure | Primary Anionic Component(s) | Relative Binding Affinity | Resulting Color |

| Mast Cell Granules | Heparin (Sulfated GAG) | Very High | Intense Yellow-Brown to Reddish-Brown[1][9] |

| Cartilage Matrix | Chondroitin Sulfate (Sulfated GAG) | High | Yellow-Brown[1][4] |

| Acid Mucins (e.g., Goblet Cells) | Sialomucins, Sulfomucins | High | Yellow to Yellow-Brown[4][7] |

| Nuclei | DNA, RNA (Phosphate Groups) | Moderate | Pale Brown[9] |

| General Cytoplasm | Ribosomal RNA, Acidic Proteins | Low | Pale Yellowish Background |

Experimental Protocols

Bismarck Brown is versatile and can be used for both fixed, paraffin-embedded tissues and for vital staining of living cells.

Protocol 1: Selective Staining of Mast Cells in Paraffin-Embedded Tissue

This protocol is optimized for the clear visualization of mast cells in formalin-fixed, paraffin-embedded sections. A hematoxylin counterstain is included to improve orientation and highlight nuclei.[6]

Reagents:

-

Bismarck Brown Solution:

-

Bismarck Brown Y: 500 mg

-

96% Ethanol: 80 ml

-

1N HCl: 10 ml (Note: Some protocols use 20 ml of 1% HCl in absolute alcohol[9])

-

-

Mayer's Hematoxylin: Standard formulation.

-

Differentiating Agent: 70% Ethanol.

-

Standard reagents for deparaffinization (Xylene, graded alcohols) and mounting.

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in Xylene (2 changes, 5 min each).

-

Transfer through 100% Ethanol (2 changes, 3 min each).

-

Transfer through 95% Ethanol (2 min).

-

Transfer through 70% Ethanol (2 min).

-

Rinse in running tap water.

-

-

Staining:

-

Differentiation:

-

Briefly rinse and differentiate in 70% ethanol (3 brief changes) to remove excess background stain.[6]

-

-

Counterstaining:

-

Immerse in Mayer's hematoxylin for 3-5 minutes.

-

"Blue" the sections in running tap water for 5-10 minutes.

-

-

Dehydration and Mounting:

-

Dehydrate through 95% ethanol, absolute ethanol, and clear with xylene.

-

Mount with a resinous mounting medium.

-

Expected Results:

-

Mast Cell Granules: Intense, sharply defined brown or yellow-brown.[9][10]

-

Nuclei: Blue to violet.[6]

-

Background: Pale yellow-brown.

Caption: Experimental workflow for staining mast cells in paraffin sections.

Protocol 2: Vital Staining of Organisms or Cells

Bismarck Brown can be used as a vital stain to mark living cells or small aquatic organisms for population studies, as it is taken up by living tissue.[1][11] Concentration and duration are critical to ensure high visibility with low mortality.[12]

Reagents:

-

Bismarck Brown Y Stock Solution: Prepare a concentrated stock (e.g., 1:1000) in distilled water.

-

Working Solution: Dilute the stock solution in the appropriate medium (e.g., pond water, cell culture medium) to the desired final concentration. Concentrations can range widely from 1:7,500 to 1:400,000 depending on the organism and exposure time.[12]

Procedure (General Framework):

-

Preparation: Prepare the working solution of Bismarck Brown Y at the desired concentration.

-

Immersion: Immerse the organisms or cells in the staining solution. Exposure duration can range from 30 minutes to several hours.[12]

-

Washing: Remove the organisms/cells from the staining solution and wash them thoroughly with fresh, clean medium to remove any unbound dye.

-

Observation: Observe the stained subjects under a microscope. The stain imparts a brown or yellow-brown color to the surface and/or specific tissues.

Expected Results:

-

A conspicuous brown mark on the organism, suitable for mark-recapture studies.[13]

-

Note: It is crucial to perform pilot studies to optimize dye concentration and exposure time to maximize stain retention while minimizing toxicity and mortality.[12][13]

References

- 1. Bismarck brown Y - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. moleculardepot.com [moleculardepot.com]

- 4. macschem.us [macschem.us]

- 5. mpbio.com [mpbio.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. stainsfile.com [stainsfile.com]

- 8. dawnscientific.com [dawnscientific.com]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. expertsmind.com [expertsmind.com]

- 12. fws.gov [fws.gov]

- 13. researchgate.net [researchgate.net]

understanding Bismarck Brown metachromasia in tissues

An In-depth Technical Guide to Bismarck Brown Metachromasia in Tissues

Introduction to Metachromasia

Metachromasia is a staining phenomenon observed in histology where a single dye stains various tissue components in different colors from the dye's original color.[1] The color of the dye in solution or when staining most tissue components is called the orthochromatic color.[2] However, when the dye interacts with specific polyanionic substances within the tissue, known as chromotropes, it exhibits a color shift, referred to as the metachromatic color.[2][3]

The underlying mechanism involves the aggregation of dye molecules upon binding to chromotropes.[3] These chromotropes are typically tissues rich in polyanionic molecules with a high density of negative charges, such as those containing sulfate, phosphate, and carboxyl groups.[1][3] Examples include the heparin-containing granules of mast cells and the glycosaminoglycans (GAGs) in cartilage ground substance.[3] The high negative charge density on these chromotropes forces the cationic dye molecules into close proximity (less than 0.5 nm apart), causing them to form stacked aggregates (dimers, polymers).[3][4] This aggregation alters the electronic structure and light absorption spectrum of the dye, resulting in a hypsochromic shift (a shift to a shorter wavelength of light), which is perceived as a change in color.[2][5]

Several factors can influence the metachromatic reaction, including dye concentration, pH, temperature, and the presence of salts or dehydrating agents.[1][6][7]

Bismarck Brown Y: A Metachromatic Azo Dye

Bismarck Brown Y (also known as C.I. 21000 or Basic Brown 1) is a diazo dye that was first described in 1863.[8][9] It is a mixture of closely related compounds and has historically been used for staining various tissue components.[9] Its primary orthochromatic color is brown. It is frequently employed to stain mast cell granules, acid mucins, and cartilage.[8][9][10]

Quantitative Data and Properties

The key properties of Bismarck Brown Y are summarized below.

| Property | Value | References |

| C.I. Number | 21000 | [8][9][10] |

| Chemical Formula | C₁₈H₁₈N₈·2HCl | [11] |

| Molecular Weight | 419.31 g/mol | [11] |

| Orthochromatic Color | Brown | [10] |

| Metachromatic Color | Yellow | [2][10][12] |

| Absorption Maximum (λmax) | 457 - 464 nm | [8][10][13] |

| Primary Chromotropes | Acid Mucins (Glycosaminoglycans), Heparin | [8][10][14] |

The Mechanism of Bismarck Brown Metachromasia

Bismarck Brown Y exhibits a distinct metachromatic shift from its orthochromatic brown to a yellow hue.[10][12] This phenomenon is particularly evident when staining tissues rich in sulfated acid mucopolysaccharides, such as mast cell granules which contain heparin.[2]

The mechanism follows the general principles of metachromasia. The highly sulfated GAGs in mast cell granules act as potent chromotropes. The dense arrangement of anionic sulfate and carboxylate groups on these molecules electrostatically attracts the cationic Bismarck Brown Y dye molecules. This interaction forces the dye molecules to stack into aggregates, altering their light absorption properties and causing the observed color shift from brown to yellow.

References

- 1. alliedguru.com [alliedguru.com]

- 2. stainsfile.com [stainsfile.com]

- 3. Metachromasia - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. grokipedia.com [grokipedia.com]

- 6. researchgate.net [researchgate.net]

- 7. Histochemical conditions influencing metachromatic staining. A comparative study by means of a model system of polyacrylamide films - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. macschem.us [macschem.us]

- 9. Bismarck brown Y - Wikipedia [en.wikipedia.org]

- 10. stainsfile.com [stainsfile.com]

- 11. Bismarck Brown Y – DRM CHEM [drm-chem.com]

- 12. academic.oup.com [academic.oup.com]

- 13. Bismarck Brown Y 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 14. Modern Imaging Technologies of Mast Cells for Biology and Medicine (Review) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of Bismarck Brown Powder

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling protocols for Bismarck Brown powder, a diazo dye utilized in various laboratory and industrial applications, including histological staining.[1][2][3] Adherence to these guidelines is crucial to mitigate potential risks and ensure a safe working environment.

Chemical and Physical Properties

Bismarck Brown Y, also known as C.I. 21000 or Basic Brown 1, is a brown powder that is soluble in water and ethanol.[4][5] It is an azo dye that has been in use since its first description in 1863.[3]

| Property | Value |

| Chemical Formula | C₁₈H₁₈N₈·2HCl[1] |

| Molecular Weight | 419.31 g/mol |

| Appearance | Light brown to burgundy or dark brown to black powder[4][6] |

| Odor | Odorless[4][6] |

| Solubility | Soluble in water[1][4] |

| Melting Point | >300 °C[1] |

| pH | Neutral to slightly acidic solutions preferred[5] |

| Absorption Maximum | 457-463 nm[4][7] |

Hazard Identification and Classification

Bismarck Brown Y is considered a hazardous substance by some classifications and should be handled with caution.[2] The primary hazards are associated with ingestion and skin contact, with some evidence suggesting it may cause eye irritation.[2][8]

GHS Classification: While some sources state that the substance does not meet the criteria for classification, others indicate the following potential hazards[9][10]:

-

Eye Irritation (Category 2)

-

Hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 4 [11]

Hazard Statements:

-

H319: Causes serious eye irritation.

-

H413: May cause long lasting harmful effects to aquatic life.[11]

Precautionary Statements:

-

P264: Wash hands thoroughly after handling.

-

P273: Avoid release to the environment.[11]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P337 + P313: If eye irritation persists: Get medical advice/attention.

-

P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[11]

Toxicological Data

| Test | Species | Result | Exposure Time |

| LC50 | Danio rerio (Zebra fish) | > 100 mg/L | 96 h |

| EC50 | Daphnia magna (Water flea) | ca. 1.24 mg/L | 48 h |

| EC50 | Activated sludge | > 10,000 mg/L | 3 h |

Source: ChemicalBook Safety Data Sheet[11]

Studies on Western clawed frog (Silurana tropicalis) embryos indicated that while not lethal, Bismarck Brown Y significantly induced malformations at high concentrations.[12]

Experimental Protocols and Handling Procedures

4.1. Engineering Controls

-

Work in a well-ventilated area. Use process enclosures, local exhaust ventilation, or other engineering controls to keep airborne levels below recommended exposure limits.[8]

-

Ensure that dust-handling systems are designed to prevent the escape of dust into the work area.[13]

-

Emergency eye wash fountains and safety showers should be readily available in the immediate vicinity of use or handling.[13][14]

4.2. Personal Protective Equipment (PPE)

A comprehensive PPE program should be implemented. The following are minimum requirements for handling Bismarck Brown powder:

-

Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[11] A face shield may be necessary for tasks with a higher risk of splashing.[15]

-

Skin Protection:

-

Gloves: Wear chemical-impermeable gloves that have been inspected prior to use.[11] The selected protective gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[11]

-

Lab Coat/Protective Clothing: A lab coat is required.[8] For larger spills, a full suit may be necessary.[8] Wear fire/flame resistant and impervious clothing.[11]

-

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with a dust cartridge (type N95 or equivalent).[11][14]

4.3. Handling and Storage

-

Handling:

-

Storage:

Emergency Procedures

5.1. First Aid Measures

-

If Inhaled: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[11] Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[11]

-

In Case of Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[11]

-

In Case of Eye Contact: Rinse with pure water for at least 15 minutes.[11] Remove contact lenses if present and easy to do so.[4] Consult a doctor.[11]

-

If Swallowed: Rinse mouth with water.[11] Do NOT induce vomiting.[8] Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[11]

5.2. Spill and Leak Procedures

-

Minor Spills:

-

Large Spills:

-

Evacuate personnel to safe areas.[11]

-

Keep people away from and upwind of the spill/leak.[11]

-

Use a shovel to put the material into a convenient waste disposal container.[8]

-

Prevent further spillage or leakage if it is safe to do so.[11] Do not let the chemical enter drains.[11]

-

Finish cleaning by spreading water on the contaminated surface and allow it to be evacuated through the sanitary system.[8]

-

5.3. Fire-Fighting Measures

-

Suitable Extinguishing Media: Use a tri-class dry chemical fire extinguisher, water spray, fog, or foam.[4] Do not use a water jet for large fires.[8]

-

Specific Hazards: When heated to decomposition, it may emit toxic fumes.[4] Products of combustion may include carbon oxides, nitrogen oxides, and halogenated compounds.[8]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) for firefighting if necessary.[11]

Disposal Considerations

Dispose of contents and containers to an appropriate treatment and disposal facility in accordance with applicable local, state, and federal laws and regulations.[11] The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[11]

Visual Guides

Personal Protective Equipment (PPE) Workflow

Caption: PPE selection workflow for handling Bismarck Brown powder.

Spill Response Logical Diagram

Caption: Logical flow for responding to a Bismarck Brown powder spill.

First Aid Signaling Pathway

Caption: First aid response pathway following exposure to Bismarck Brown.

References

- 1. macschem.us [macschem.us]

- 2. szabo-scandic.com [szabo-scandic.com]

- 3. Bismarck brown Y - Wikipedia [en.wikipedia.org]

- 4. archpdfs.lps.org [archpdfs.lps.org]

- 5. Basic Brown 1 (Bismarck Brown Y) – Deluxe Chemical Industries [deluxechemind.com]

- 6. fishersci.com [fishersci.com]

- 7. 10114-58-6 CAS | BISMARCK BROWN Y (G) | Biological Stains and Dyes | Article No. 01998 [lobachemie.com]

- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 9. carlroth.com [carlroth.com]

- 10. carlroth.com [carlroth.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. Toxicity of the azo dyes Acid Red 97 and Bismarck Brown Y to Western clawed frog (Silurana tropicalis) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. resources.finalsite.net [resources.finalsite.net]

- 15. Personal Protective Equipment | Environmental Health and Safety | Brown University [ehs.brown.edu]

A Technical Guide to the Solubility of Bismarck Brown for Staining Applications

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of Bismarck Brown Y, a diazo dye widely used in histology and cytology. The document outlines quantitative solubility data in various solvents, detailed experimental protocols for stain preparation and application, and visual workflows to aid in experimental design.

Introduction

Bismarck Brown Y (also known as C.I. 21000 or Basic Brown 1) is a metachromatic biological stain first described in 1863. It is utilized to stain various biological structures, including acid mucins, cartilage, mast cell granules, and as a counterstain in procedures like the Papanicolaou (Pap) stain and for identifying acid-fast microorganisms.[1][2] Its effectiveness as a stain is fundamentally dependent on its solubility in the solvents used for preparing staining solutions. This guide details these solubility properties to ensure consistent and reproducible results in a laboratory setting.

Data Presentation: Solubility of Bismarck Brown Y

The solubility of Bismarck Brown Y varies across different solvents. The following table summarizes the available quantitative and qualitative data from various technical and safety data sheets. It is important to note that reported values can differ based on the specific formulation and purity of the dye, as well as the temperature at which solubility was determined.

| Solvent | Quantitative Solubility | Qualitative Solubility | Source(s) |

| Water | 1.36% (w/v) | Soluble | [1] |

| 10 mg/mL | Soluble | [3] | |

| 1.5% (w/v) | Soluble | [4] | |

| Not specified | Soluble in cold water | [5] | |

| Not specified | Slightly water soluble | [6] | |

| Ethanol | 1.36% (w/v) | Soluble | [1] |

| 3.0% (w/v) | Soluble | [4] | |

| Not specified | Slightly soluble | [7] | |

| Glycol / Glycerol | 7.9% (w/v) | Not specified | [4] |

| Cellosolve | 3.0% (w/v) | Not specified | [4] |

| Xylene | 0.05% (w/v) | Not specified | [4] |

| Acetone | Not specified | Soluble / Insoluble (Contradictory) | [5][7][8] |

| Benzene | Not specified | Soluble / Insoluble (Contradictory) | [7][8] |

Note: Contradictory reports on solubility in acetone and benzene exist in the literature. Researchers should perform small-scale solubility tests before preparing large volumes of staining solutions with these solvents.

Experimental Protocols

This section provides detailed methodologies for the preparation of a Bismarck Brown Y staining solution and a general workflow for its application in histological staining.

This protocol is adapted from a method utilizing an acidified ethanol solvent base, which is common for enhancing the staining of acidic tissue components.[9]

Materials:

-

Bismarck Brown Y powder (C.I. 21000)

-

Absolute Ethanol

-

1% Aqueous Hydrochloric Acid (HCl)

-

Volumetric flasks and graduated cylinders

-

Magnetic stirrer and stir bar

-

Filter paper (e.g., Whatman No. 1)

Procedure:

-

Weigh 0.5 g of Bismarck Brown Y powder.

-

Measure 80 mL of absolute ethanol and transfer it to a 100 mL beaker or flask.

-

Add the Bismarck Brown Y powder to the ethanol while stirring continuously with a magnetic stirrer until the dye is fully dissolved.

-

Measure 20 mL of a 1% aqueous hydrochloric acid solution.

-

Slowly add the 20 mL of 1% HCl to the ethanol-dye solution.

-

Continue stirring the final solution for 10-15 minutes to ensure homogeneity.

-

Filter the solution to remove any undissolved particles.

-

Store the final staining solution in a tightly closed container at room temperature (15°C to 25°C).[9]

This protocol outlines a typical workflow for using the prepared Bismarck Brown Y solution to stain acid mucins in tissue sections.

Materials:

-

Deparaffinized and rehydrated tissue sections on slides

-

Prepared Bismarck Brown Y staining solution (from Protocol 1)

-

Series of graded alcohols (e.g., 70%, 95%, 100%)

-

Xylene or a xylene substitute

-

Mounting medium and coverslips

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 changes, 3-5 minutes each).

-

Transfer slides through 100% ethanol (2 changes, 2 minutes each).

-

Transfer slides through 95% ethanol (2 minutes).

-

Rinse slides in distilled water.

-

-

Staining:

-

Immerse slides in the prepared Bismarck Brown Y staining solution for 3-5 minutes.

-

Briefly rinse the slides in distilled water to remove excess stain.

-

-

Dehydration and Clearing:

-

Dehydrate the sections through graded alcohols: 95% ethanol (1 minute) followed by 100% ethanol (2 changes, 2 minutes each).

-

Clear the slides in xylene or a suitable substitute (2 changes, 2-3 minutes each).

-

-

Mounting:

-

Place a drop of mounting medium on the tissue section and apply a coverslip, avoiding air bubbles.

-

Allow the mounting medium to set.

-

Expected Results:

-

Nuclei: May be lightly stained depending on other counterstains used.

-

Cartilage: Yellow to brown[9]

Mandatory Visualizations

The following diagrams illustrate the key experimental workflows described in this guide.

References

- 1. stainsfile.com [stainsfile.com]

- 2. macschem.us [macschem.us]

- 3. Bismarck Brown Y – DRM CHEM [drm-chem.com]

- 4. emsdiasum.com [emsdiasum.com]

- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. Bismarck Brown Y – Rainbow Dye-Tech (Pvt) Ltd. [rainbowdyetech.co]

- 8. BISMARCK BROWN Y | 1052-38-6 [chemicalbook.com]

- 9. biognost.com [biognost.com]

- 10. Bismarck brown Y - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes: Bismarck Brown Y Staining for Paraffin-Embedded Tissues

Introduction

Bismarck Brown Y is a foundational, metachromatic diazo dye widely used in histology and cytology.[1][2] As a basic dye, its cationic properties facilitate the staining of acidic (basophilic) tissue components.[2] It is particularly effective for the visualization of mast cell granules, acid mucins, and cartilage in fixed tissues.[1][3] The dye binds to the highly sulfated proteoglycans, such as heparin, within mast cell granules, rendering them a distinct yellow-brown color.[4][5] This makes Bismarck Brown Y an excellent and selective stain for identifying and quantifying mast cells in various tissue types.[6]

While effective on its own, the protocol is significantly enhanced by a nuclear counterstain, such as Harris' hematoxylin, which provides excellent cellular context and improves the contrast between the mast cells and surrounding tissue architecture.[4][5] This document provides a detailed protocol for the staining of paraffin-embedded tissues using Bismarck Brown Y with an optional hematoxylin counterstain, suitable for research, and diagnostic applications.

Staining Mechanism

Bismarck Brown Y functions as a basic dye. Its positively charged (cationic) dye molecules form strong electrostatic bonds with negatively charged (anionic) tissue components. Mast cell granules are rich in acidic heparin and other glycosaminoglycans, providing abundant anionic sites for the dye to bind, resulting in a characteristic and stable yellow-brown precipitate.

References

Application Notes and Protocols: Bismarck Brown Y Solution for Histology

For Researchers, Scientists, and Drug Development Professionals

Bismarck Brown Y is a versatile diazo dye utilized in histology and cytology for its ability to impart a yellow to brown color to various cellular components. It is particularly effective for staining acid mucins, cartilage, and mast cell granules.[1][2][3] These application notes provide detailed protocols for the preparation and use of Bismarck Brown Y solutions in histological staining.

Overview of Bismarck Brown Y

-

C.I. Number: 21000[4]

-

Class: Azo dye[4]

-

Appearance: Brown powder[5]

-

Applications in Histology:

-

Staining acid mucins, cartilage, and mast cell granules.[1][2][3]

-

Counterstain in various staining procedures, including for Gram staining and in conjunction with Victoria Blue R for acid-fast microorganisms.[3][6]

-

A component of the Papanicolaou stain for cytological smears.[2][3][4]

-

Can be used for vital staining of live cells.[7]

-

Preparation of Bismarck Brown Y Staining Solutions

Several formulations of Bismarck Brown Y solution can be prepared depending on the specific application. The choice between an aqueous or alcoholic solution will depend on the tissue and the target structures.

Quantitative Data for Solution Preparation

| Component | Aqueous Solution (1%) | Alcoholic Solution | Acidic Alcoholic Solution |

| Bismarck Brown Y Powder | 1 g | 1 g | 0.5 g |

| Distilled Water | 100 mL | - | - |

| Ethanol (Absolute) | - | 100 mL | 80 mL |

| Hydrochloric Acid (1% aq.) | - | - | 20 mL |

Experimental Protocols for Solution Preparation

Protocol 2.1: 1% Aqueous Bismarck Brown Y Solution

This simple formulation is suitable for general-purpose staining and as a counterstain.

-

Weigh 1.0 g of Bismarck Brown Y powder.

-

Add the powder to 100 mL of distilled water in a clean, sterile beaker or flask.

-

Stir the solution using a magnetic stirrer until the dye is completely dissolved. Gentle heating may be applied to aid dissolution, but do not boil.

-

Filter the solution using standard laboratory filter paper to remove any undissolved particles.

-

Store the solution in a tightly capped, labeled bottle at room temperature (15-25°C), protected from direct sunlight.[1]

Protocol 2.2: 1% Alcoholic Bismarck Brown Y Solution

The alcoholic formulation can offer better penetration for certain tissue types.

-

Weigh 1.0 g of Bismarck Brown Y powder.

-

Add the powder to 100 mL of absolute ethanol in a clean, sterile beaker or flask.

-

Stir the solution with a magnetic stirrer until the dye is fully dissolved.

-

Filter the solution to ensure it is free of particulates.

-

Store in a tightly sealed bottle, away from heat and light, at room temperature.

Protocol 2.3: Acidic Alcoholic Bismarck Brown Y Solution for Mast Cells

This formulation is specifically optimized for the selective staining of mast cell granules.[8]

-

Weigh 0.5 g of Bismarck Brown Y powder.

-

Dissolve the powder in 80 mL of absolute ethanol.

-

In a separate container, prepare a 1% aqueous solution of hydrochloric acid.

-

Add 20 mL of the 1% hydrochloric acid solution to the Bismarck Brown Y-ethanol solution.

-

Mix thoroughly and filter.

-

Store in a properly labeled, sealed container at room temperature.

Histological Staining Protocol: Mast Cell Staining

This protocol details the use of the acidic alcoholic Bismarck Brown Y solution for the specific demonstration of mast cells in paraffin-embedded tissue sections.

Experimental Workflow

-

Deparaffinization and Rehydration: a. Immerse slides in Xylene (or a xylene substitute) for 2 changes of 5 minutes each. b. Transfer slides through a descending series of ethanol concentrations: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), and 70% (1 change, 3 minutes). c. Rinse gently in running tap water.

-

Staining: a. Immerse the slides in the prepared Acidic Alcoholic Bismarck Brown Y solution for 30 to 90 minutes.[8] Staining time may require optimization based on tissue type and fixation.

-

Differentiation: a. Briefly dip the slides in 70% ethanol (1-2 seconds) to remove excess stain.[8] This step is critical for achieving optimal contrast.

-

Dehydration and Clearing: a. Dehydrate the sections through an ascending series of ethanol: 95% (2 minutes) and 100% (2 changes, 3 minutes each). b. Clear the slides in xylene (or a substitute) for 2 changes of 5 minutes each.

-

Mounting: a. Apply a coverslip using a compatible mounting medium.

Expected Results

For enhanced visualization of nuclei, a counterstain such as Harris' hematoxylin can be applied after the differentiation step.[8]

Diagrams

Caption: Workflow for Bismarck Brown Y solution preparation.

References

- 1. biognost.com [biognost.com]

- 2. macschem.us [macschem.us]

- 3. Bismarck brown Y - Wikipedia [en.wikipedia.org]

- 4. stainsfile.com [stainsfile.com]

- 5. dawnscientific.com [dawnscientific.com]

- 6. Gram stain - Wikipedia [en.wikipedia.org]

- 7. benzmicroscope.com [benzmicroscope.com]

- 8. academic.oup.com [academic.oup.com]

Application Notes: Bismarck Brown as a Counterstain in Gram Staining

Introduction

The Gram stain, a cornerstone of microbiology developed by Hans Christian Gram in 1884, is a differential staining technique fundamental to the classification of bacteria.[1] While safranin is the most commonly used counterstain in modern Gram staining protocols, Gram's original procedure utilized Bismarck Brown.[1][2] This application note explores the use of Bismarck Brown as a viable alternative counterstain, detailing its mechanism, protocols for its use, and its utility in modern microbiological and drug development settings. Bismarck Brown imparts a distinct brown to yellowish-brown color to Gram-negative bacteria, providing a clear contrast to the violet of Gram-positive bacteria.[3] This can be particularly advantageous for researchers with red-green color blindness who may find it difficult to differentiate between the red of safranin and the purple of crystal violet.[3]

Principle of Staining

The differential staining properties of the Gram stain are based on the structural differences in the bacterial cell wall. Gram-positive bacteria possess a thick peptidoglycan layer that retains the crystal violet-iodine complex, even after decolorization, appearing purple.[4] Conversely, Gram-negative bacteria have a thin peptidoglycan layer and an outer lipopolysaccharide membrane. The decolorizer disrupts this outer membrane, allowing the crystal violet-iodine complex to be washed away. The counterstain, Bismarck Brown, then stains the now colorless Gram-negative cells.[5] Bismarck Brown is a cationic (positively charged) diazo dye. It is believed to bind to negatively charged components within the Gram-negative cell wall, such as phospholipids of the cell membrane and lipopolysaccharides, resulting in a stable brown coloration.

Comparative Data

While extensive quantitative comparative studies between Bismarck Brown and safranin are not widely available in recent literature, historical accounts and qualitative observations provide some insights into their performance. Early studies by Hucker and Conn noted that Bismarck Brown was one of the best counterstains, comparable to pyronin, with safranin being a fair substitute. The choice of safranin in many modern protocols was largely a matter of achieving high contrast.

| Counterstain | Gram-positive Color | Gram-negative Color | Advantages | Disadvantages |

| Bismarck Brown Y | Purple | Brown to Yellowish-Brown | - Clear color differentiation for individuals with red-green color blindness.- Historically significant and effective. | - Less commonly used, so protocols may be less standardized.- Brown color may be less intense than the red of safranin for some applications. |

| Safranin O | Purple | Pink to Red | - Provides high contrast for most users.- Widely available and well-documented protocols. | - Can be difficult to differentiate from the purple of Gram-positive cells for individuals with red-green color blindness. |

Experimental Protocols

The following protocols are provided for the preparation of a Bismarck Brown Y counterstaining solution and its use in a modified Gram staining procedure.

Preparation of Bismarck Brown Y Counterstain Solution

This protocol is adapted from a histological preparation and may require optimization for specific bacterial strains and applications.

Materials:

-

Bismarck Brown Y powder (C.I. 21000)

-

Absolute ethanol

-

1% Aqueous Hydrochloric Acid (HCl)

-

Distilled water

-

Filter paper

Procedure:

-

Weigh 0.5 g of Bismarck Brown Y powder.

-

In a clean glass beaker, dissolve the Bismarck Brown Y powder in 80 ml of absolute ethanol. Stir until fully dissolved.

-

Add 20 ml of 1% aqueous hydrochloric acid to the ethanol-dye solution.

-

Mix the solution thoroughly.

-

Filter the solution using filter paper to remove any undissolved particles.

-

Store the Bismarck Brown Y solution in a tightly sealed, labeled bottle at room temperature.

Gram Staining Protocol with Bismarck Brown Y Counterstain

Materials:

-

Microscope slides

-

Bacterial culture

-

Inoculating loop

-

Bunsen burner

-

Staining rack

-

Wash bottle with distilled water

-

Crystal Violet stain

-

Gram's Iodine

-

Decolorizer (e.g., 95% ethanol or acetone-alcohol mixture)

-

Bismarck Brown Y counterstain solution

-

Immersion oil

-

Microscope

Procedure:

-

Smear Preparation: Prepare a thin smear of the bacterial culture on a clean microscope slide. Allow the smear to air dry completely.

-

Heat Fixation: Pass the dried slide through the flame of a Bunsen burner 2-3 times to heat-fix the bacteria to the slide. Allow the slide to cool.

-

Primary Stain: Place the slide on a staining rack and flood the smear with Crystal Violet stain for 1 minute.

-

Rinse: Gently rinse the slide with distilled water.

-

Mordant: Flood the smear with Gram's Iodine for 1 minute.

-

Rinse: Gently rinse the slide with distilled water.

-

Decolorization: Tilt the slide and apply the decolorizer drop by drop until the runoff is clear. This is a critical step and should not be prolonged.

-

Rinse: Immediately rinse the slide with distilled water to stop the decolorization process.

-

Counterstain: Flood the smear with the prepared Bismarck Brown Y solution for 1-2 minutes.

-

Rinse: Gently rinse the slide with distilled water.

-

Drying: Blot the slide gently with bibulous paper or allow it to air dry.

-

Microscopic Examination: Place a drop of immersion oil on the stained smear and examine under the oil immersion lens of a microscope.

Expected Results:

-

Gram-positive bacteria: Will appear purple.

-

Gram-negative bacteria: Will appear brown to yellowish-brown.

Visualizations

Below are diagrams illustrating the workflow of the Gram staining procedure with Bismarck Brown and the theoretical mechanism of action.

Caption: Experimental workflow for Gram staining using Bismarck Brown as a counterstain.

Caption: The differential staining mechanism of Gram-positive and Gram-negative bacteria.

References

Bismarck Brown Y for Vital Staining of Live Cells: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bismarck Brown Y is a historic diazo dye that has found applications in biological staining for over a century.[1] It functions as a vital stain, meaning it can be taken up by living cells without causing immediate cell death, making it a valuable tool for observing cellular processes in real-time.[2][3] This document provides detailed application notes and protocols for the use of Bismarck Brown Y in the vital staining of various live cells.

Principle of Vital Staining with Bismarck Brown Y

Vital staining with Bismarck Brown Y relies on the ability of living cells to incorporate the dye into specific cellular compartments. As a basic dye, it is thought to stain basophilic structures within the cell.[4] While the precise mechanism of uptake in all cell types is not fully elucidated, it is known to stain cytoplasmic inclusions in protozoa and mast cell granules.[2][5] The differential staining observed between live and dead cells, where dead cells may show more intense or uniform staining due to compromised membrane integrity, allows for its use in viability assessments.

Applications in Live Cell Imaging

-

Visualization of Cytoplasmic Granules: Bismarck Brown Y is effective in staining cytoplasmic granules in various cell types, particularly mast cells.[5][6]

-

Protozoa Staining: It is a well-established method for observing cytoplasmic inclusions in living protozoa.[2]

-

General Vital Staining: Due to its low toxicity at dilute concentrations, it can be used for the general observation of live cells and their morphology.[7]

-

Counterstaining: While often used in fixed-tissue histology, its potential as a counterstain in live-cell fluorescence microscopy for specific applications can be explored.[8]

Quantitative Data Summary

The following tables summarize the available quantitative data for Bismarck Brown Y vital staining. It is important to note that specific optimal conditions can vary significantly between cell types and experimental setups.

Table 1: Reported Concentrations for Vital Staining

| Cell Type | Concentration Range | Solvent | Incubation Time | Result | Citation |

| Protozoa | 0.01% - 0.1% | Alcohol | Not specified | Stains cytoplasmic inclusions | [2] |

| Paramecium caudatum | 1:125,000 dilution (approx. 0.0008%) | Aqueous | Indefinite | Non-toxic, light brown cytoplasmic staining | [7] |

Table 2: Toxicity Data

| Organism | Concentration | Exposure Duration | Effect | Citation |

| Western clawed frog (Silurana tropicalis) embryos | 1,000 ppm | Not specified | Induced cellular stress and developmental malformations | [1][4] |

Experimental Protocols

1. Preparation of Bismarck Brown Y Stock Solution

Two common stock solution preparations are provided below. The choice of solvent may influence staining characteristics and cellular toxicity.

Protocol 1.1: Aqueous Stock Solution (1%)

-

Weigh 1 g of Bismarck Brown Y powder.

-

Dissolve the powder in 100 mL of distilled water.

-

Stir until fully dissolved. Gentle heating may be applied if necessary.

-

Filter the solution through a 0.22 µm filter to sterilize and remove any undissolved particles.

-

Store the stock solution in a dark bottle at room temperature.

Protocol 1.2: Ethanolic Stock Solution (1%)

-

Weigh 1 g of Bismarck Brown Y powder.

-

Dissolve the powder in 100 mL of absolute ethanol.

-

Stir until fully dissolved.

-

Filter the solution through a 0.22 µm filter.

-

Store the stock solution in a dark, tightly sealed bottle at room temperature.[9]

2. Vital Staining of Protozoa

This protocol is adapted from established methods for staining living protozoa.[2]

Materials:

-

Bismarck Brown Y stock solution (0.1% in alcohol, diluted from a 1% stock).

-

Protozoan culture.

-

Microscope slides and coverslips.

-

Micropipettes.

Procedure:

-

Place a drop of the protozoan culture onto a clean microscope slide.

-

Method A (Dry Drop):

-

On a separate area of the slide, place a small drop of 0.1% Bismarck Brown Y solution and allow it to air dry completely.

-

Add a drop of the protozoan culture directly onto the dried stain.

-

Cover with a coverslip.

-

-

Method B (Direct Addition):

-

Add a small volume of diluted Bismarck Brown Y solution (0.01% - 0.1%) directly to the drop of protozoan culture on the slide.

-

Gently mix with the pipette tip.

-

Cover with a coverslip.

-

-

Observe the stained protozoa under a light microscope. Live protozoa will show stained cytoplasmic inclusions.

-

Optimization: If cellular disruption or rapid cell death is observed, dilute the staining solution further (e.g., to 0.05% or 0.01%).[2]

3. General Protocol for Vital Staining of Adherent Animal Cells

Disclaimer: This is a generalized protocol and must be optimized for specific cell lines.

Materials:

-

Bismarck Brown Y aqueous stock solution (1%).

-

Cultured adherent cells on coverslips or in imaging dishes.

-

Phosphate-buffered saline (PBS) or other suitable imaging buffer.

-

Cell culture medium.

Procedure:

-

Prepare a working solution of Bismarck Brown Y by diluting the 1% stock solution in PBS or cell culture medium. A starting concentration range of 0.001% to 0.01% is recommended for initial experiments.

-

Wash the cells twice with warm PBS to remove residual medium.

-

Add the Bismarck Brown Y working solution to the cells, ensuring the cells are completely covered.

-

Incubate for 5-15 minutes at 37°C. Incubation time should be minimized to reduce potential toxicity.

-

Gently wash the cells three times with warm PBS to remove excess stain.

-

Add fresh, warm cell culture medium or imaging buffer to the cells.

-

Immediately proceed with live-cell imaging.

4. General Protocol for Vital Staining of Yeast Cells

Disclaimer: This is a generalized protocol and must be optimized for specific yeast strains.

Materials:

-

Bismarck Brown Y aqueous stock solution (1%).

-

Yeast culture.

-

Phosphate-buffered saline (PBS) or appropriate buffer.

-

Microcentrifuge tubes.

-

Hemocytometer or counting chamber.

Procedure:

-

Harvest yeast cells from the culture by centrifugation.

-

Wash the cell pellet twice with PBS.

-

Resuspend the cells in PBS to a suitable density.

-

Prepare a working solution of Bismarck Brown Y by diluting the 1% stock solution in PBS. A starting concentration of 0.01% is recommended.

-

In a microcentrifuge tube, mix equal volumes of the yeast suspension and the Bismarck Brown Y working solution.

-

Incubate at room temperature for 5-10 minutes.

-

Load the stained cell suspension into a hemocytometer.

-

Observe under a microscope. Viable cells are expected to show punctate or granular cytoplasmic staining, while non-viable cells may appear more uniformly and intensely stained.

5. General Protocol for Vital Staining of Plant Cells (e.g., Onion Epidermal Cells)

Disclaimer: This is a generalized protocol and must be optimized for specific plant tissues.

Materials:

-

Bismarck Brown Y aqueous stock solution (1%).

-

Plant tissue (e.g., a thin layer of onion epidermis).

-

Microscope slides and coverslips.

-

Forceps and a scalpel.

-

Water or a suitable buffer.

Procedure:

-

Prepare a thin section of the plant tissue and mount it in a drop of water on a microscope slide.

-

Prepare a dilute working solution of Bismarck Brown Y (e.g., 0.01% in water).

-

Add a drop of the Bismarck Brown Y solution to the edge of the coverslip and draw it under using a piece of absorbent paper on the opposite side.

-

Allow the stain to incubate for 5-10 minutes.

-

Observe the stained plant cells under a light microscope. Look for the staining of the cytoplasm and vacuole.

Visualizations

References

- 1. Toxicity of the azo dyes Acid Red 97 and Bismarck Brown Y to Western clawed frog (Silurana tropicalis) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. media.vwr.com [media.vwr.com]

- 3. Supravital staining - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. stainsfile.com [stainsfile.com]

- 6. researchgate.net [researchgate.net]

- 7. journals.uchicago.edu [journals.uchicago.edu]

- 8. scispace.com [scispace.com]

- 9. biognost.com [biognost.com]